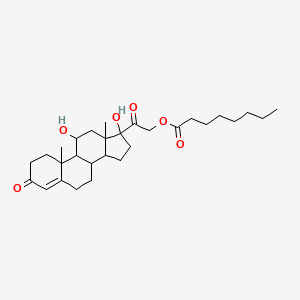![molecular formula C23H22N2O6S B12293917 3,3-Dimethyl-7-oxo-6-(3-oxo-3-phenoxy-2-phenylpropanamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12293917.png)
3,3-Dimethyl-7-oxo-6-(3-oxo-3-phenoxy-2-phenylpropanamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It belongs to the carboxypenicillin subgroup of penicillins and is particularly effective against Gram-negative bacteria, including Pseudomonas aeruginosa . This compound is a prodrug of carbenicillin, designed to improve oral bioavailability by converting to the active form, carbenicillin, in the body .
準備方法
Synthetic Routes and Reaction Conditions
Carbenicillin phenyl sodium is synthesized through the esterification of carbenicillin with phenyl sodium. The reaction typically involves the use of carbenicillin disodium and phenyl sodium in an aqueous solution. The esterification process is followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of carbenicillin phenyl sodium involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process includes the use of high-pressure liquid chromatography for purification and quality control .
化学反応の分析
Types of Reactions
Carbenicillin phenyl sodium undergoes several types of chemical reactions, including:
β-lactam Ring Cleavage: The β-lactam ring can be cleaved under acidic conditions, leading to the degradation of the compound.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic conditions.
β-lactam Ring Cleavage: Acidic conditions.
Major Products Formed
Hydrolysis: Carbenicillin.
β-lactam Ring Cleavage: Degradation products of the β-lactam ring.
科学的研究の応用
Carbenicillin phenyl sodium has several scientific research applications:
Chemistry: Used as a reagent in synthetic chemistry for the preparation of carbenicillin.
Biology: Employed in microbiological studies to investigate the effects of antibiotics on bacterial growth.
Industry: Applied in the pharmaceutical industry for the development of antibiotic formulations.
作用機序
Carbenicillin phenyl sodium exerts its antibacterial activity by interfering with the final cell wall synthesis of susceptible bacteria. It acylates the penicillin-sensitive transpeptidase C-terminal domain by opening the β-lactam ring, which inhibits the cross-linking of peptidoglycan chains, leading to bacterial cell lysis .
類似化合物との比較
Similar Compounds
Carbenicillin: The active form of carbenicillin phenyl sodium, used parenterally.
Ampicillin: Another penicillin derivative with a broader spectrum of activity but less stability in acidic conditions.
Uniqueness
Carbenicillin phenyl sodium is unique due to its improved oral bioavailability compared to carbenicillin. The phenyl ester modification allows it to be absorbed in the gastrointestinal tract and converted to the active form in the body, making it more effective for oral administration .
特性
分子式 |
C23H22N2O6S |
|---|---|
分子量 |
454.5 g/mol |
IUPAC名 |
3,3-dimethyl-7-oxo-6-[(3-oxo-3-phenoxy-2-phenylpropanoyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C23H22N2O6S/c1-23(2)17(21(28)29)25-19(27)16(20(25)32-23)24-18(26)15(13-9-5-3-6-10-13)22(30)31-14-11-7-4-8-12-14/h3-12,15-17,20H,1-2H3,(H,24,26)(H,28,29) |
InChIキー |
NZDASSHFKWDBBU-UHFFFAOYSA-N |
正規SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC=CC=C4)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4,5-trihydroxy-6-[(5-oxo-6H-benzo[b][1]benzazepine-11-carbonyl)amino]oxane-2-carboxylic acid](/img/structure/B12293841.png)
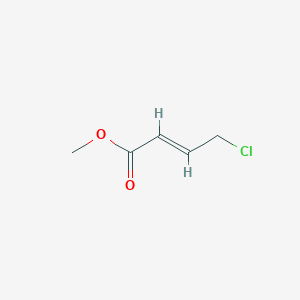
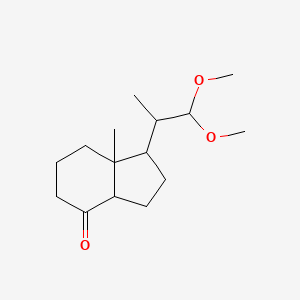
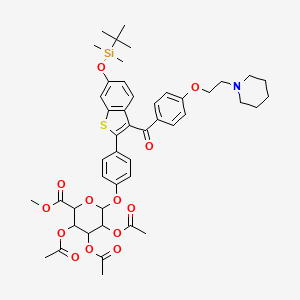
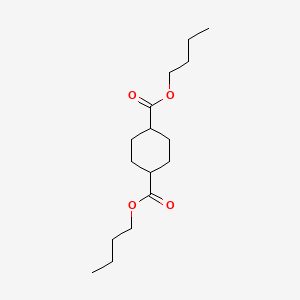
![N-[4-[[1-(2,4-Diamino-6-pteridinyl)ethyl]methylamino]benzoyl]-L-glutamic acid](/img/structure/B12293904.png)
![8-Azabicyclo[3.2.1]octane,3-(diphenylmethoxy)-8-ethyl-, (3-endo)-](/img/structure/B12293908.png)
![2-[2-Amino-3-(2-methylbut-3-en-2-yloxy)propanoyl]-1-[2,3-diamino-2-[4-(4,5-dihydro-1,3-thiazol-2-yl)-3-methyl-4-oxobutan-2-yl]-5-methylhexanoyl]-3-(2-iminoacetyl)pyrrolidine-2-carbaldehyde](/img/structure/B12293910.png)
![2,2,5',5',9'-Pentamethylspiro[1,3-dioxolane-4,14'-tetracyclo[11.2.1.01,10.04,9]hexadecane]](/img/structure/B12293913.png)
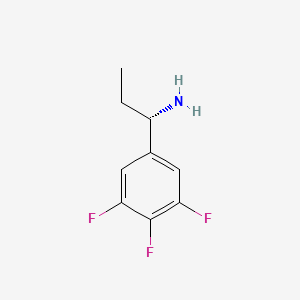
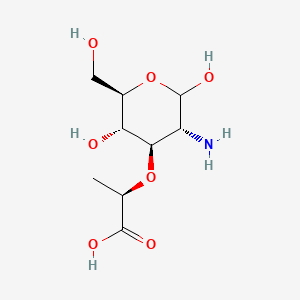
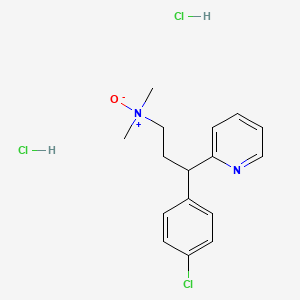
![1-Naphthacenecarboxylicacid,2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-4-O-[2,6-dideoxy-4-O-[(2R,6S)-5,6-dihydro-6-methyl-5-oxo-2H-pyran-2-yl]-a-L-lyxo-hexopyranosyl]-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-,m](/img/structure/B12293932.png)
